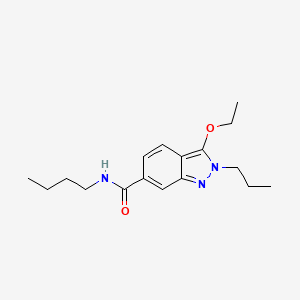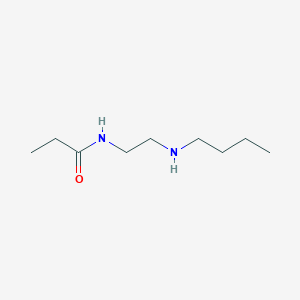
Benzenamine,3-(cyclopentylthio)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 3-(cyclopentylthio)-2-methyl-: is an organic compound with the molecular formula C12H17NS It is a derivative of benzenamine (aniline) where the hydrogen atoms on the benzene ring are substituted by a cyclopentylthio group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-(cyclopentylthio)-2-methyl- typically involves the introduction of the cyclopentylthio group and the methyl group onto the benzenamine core. One common method is through nucleophilic substitution reactions where a suitable precursor, such as a halogenated benzenamine, reacts with cyclopentylthiol in the presence of a base. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 3-(cyclopentylthio)-2-methyl- can undergo oxidation reactions where the sulfur atom in the cyclopentylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to remove the cyclopentylthio group or reduce the nitro group if present.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: De-thiolated products or reduced amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Benzenamine, 3-(cyclopentylthio)-2-methyl- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: In biological research, derivatives of this compound may be investigated for their potential pharmacological activities. The presence of the cyclopentylthio group can influence the compound’s interaction with biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, polymers, and other specialty chemicals. Its reactivity and functional groups make it a versatile building block for various applications.
Mechanism of Action
The mechanism of action of Benzenamine, 3-(cyclopentylthio)-2-methyl- depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyclopentylthio group can enhance lipophilicity, aiding in membrane permeability and potentially altering the compound’s pharmacokinetics.
Comparison with Similar Compounds
Benzenamine, 3-methyl-: This compound lacks the cyclopentylthio group, making it less lipophilic and potentially less reactive in certain contexts.
Benzenamine, 3-(cyclopentylthio)-: Similar to the target compound but without the methyl group, affecting its steric and electronic properties.
Uniqueness: Benzenamine, 3-(cyclopentylthio)-2-methyl- stands out due to the combined presence of the cyclopentylthio and methyl groups. This unique substitution pattern can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
3-cyclopentylsulfanyl-2-methylaniline |
InChI |
InChI=1S/C12H17NS/c1-9-11(13)7-4-8-12(9)14-10-5-2-3-6-10/h4,7-8,10H,2-3,5-6,13H2,1H3 |
InChI Key |
HXYXFXVDUKNTBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1SC2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


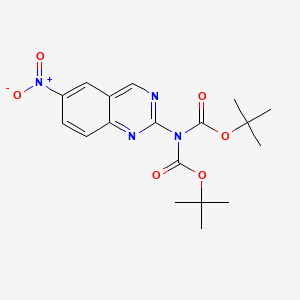
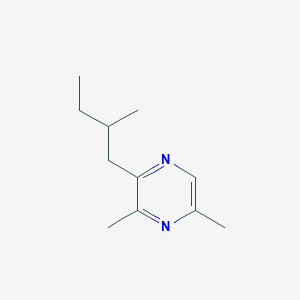
![4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103879.png)
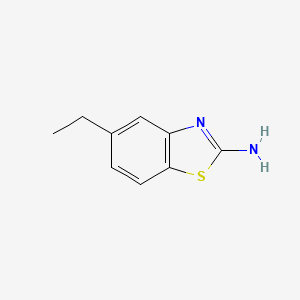
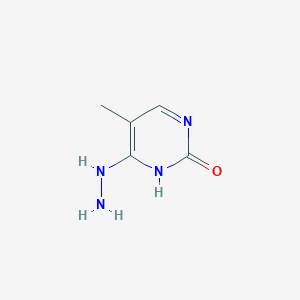


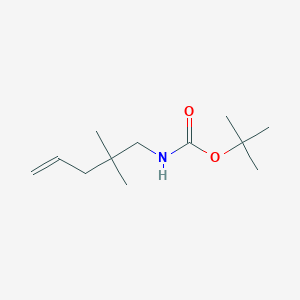
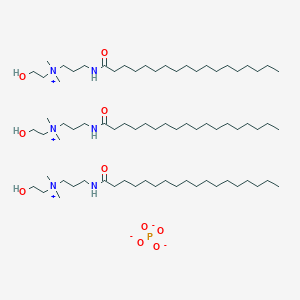
![4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B13103907.png)
![2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103912.png)
